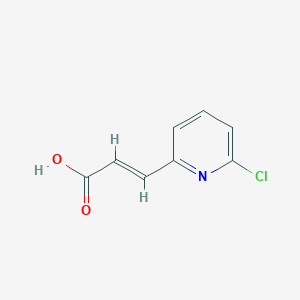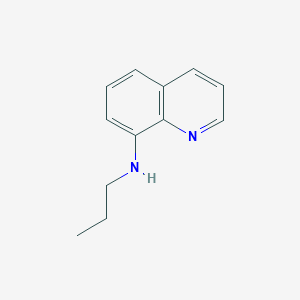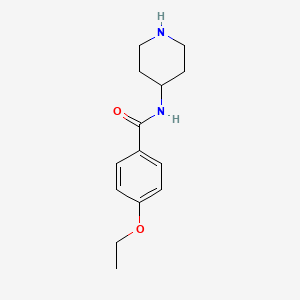![molecular formula C12H15NO4 B7459919 [3-(4-Methoxy-phenyl)-propionylamino]-acetic acid](/img/structure/B7459919.png)
[3-(4-Methoxy-phenyl)-propionylamino]-acetic acid
描述
[3-(4-Methoxy-phenyl)-propionylamino]-acetic acid is a synthetic compound that has gained popularity in the scientific research community due to its potential therapeutic applications. This compound is also known as MPAA and has been studied extensively for its mechanism of action, biochemical and physiological effects, and future directions in research.
作用机制
The mechanism of action of MPAA is not fully understood, but it is believed to work by modulating various signaling pathways in the body. MPAA has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating cellular energy metabolism. It also inhibits the mTOR pathway, which is involved in cell growth and proliferation. MPAA has also been shown to activate the Nrf2 pathway, which is involved in the cellular antioxidant response.
Biochemical and Physiological Effects:
MPAA has been shown to have various biochemical and physiological effects in the body. It has been shown to increase glucose uptake and utilization in skeletal muscle cells, which can improve glucose metabolism in diabetic patients. MPAA has also been shown to increase mitochondrial biogenesis and function, which can improve energy metabolism in the body. Additionally, MPAA has been shown to reduce oxidative stress and inflammation in various tissues, which can have beneficial effects on overall health.
实验室实验的优点和局限性
MPAA has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. It is also relatively inexpensive compared to other compounds used in research. However, one limitation of MPAA is its low bioavailability, which can limit its effectiveness in vivo. Additionally, more research is needed to fully understand the mechanism of action and potential side effects of MPAA.
未来方向
There are several future directions for research on MPAA. One area of interest is its potential use as a therapeutic agent for neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. MPAA has been shown to have neuroprotective effects in animal models, and more research is needed to determine its potential efficacy in humans. Additionally, MPAA has been shown to have anti-cancer properties, and more research is needed to determine its potential use in cancer therapy. Finally, more research is needed to fully understand the mechanism of action and potential side effects of MPAA, which can inform its potential use in clinical settings.
科学研究应用
MPAA has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. Research has shown that MPAA has anti-cancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. It also has anti-inflammatory properties by reducing the production of inflammatory cytokines. MPAA has also been studied for its potential neuroprotective effects by reducing oxidative stress and inflammation in the brain.
属性
IUPAC Name |
2-[3-(4-methoxyphenyl)propanoylamino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c1-17-10-5-2-9(3-6-10)4-7-11(14)13-8-12(15)16/h2-3,5-6H,4,7-8H2,1H3,(H,13,14)(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIJHVPJJRQLDTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(4-Methoxy-phenyl)-propionylamino]-acetic acid | |
Synthesis routes and methods
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[1-(4-Chlorophenyl)-3-methylthieno[2,3-c]pyrazol-5-yl]-[4-(3-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B7459841.png)


![4'-Amino-3'-fluoro[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B7459867.png)



![4-[(4-Methyl-3-nitrobenzoyl)amino]butanoic acid](/img/structure/B7459890.png)

![4-[[(3,4-Difluorobenzoyl)amino]methyl]benzoic acid](/img/structure/B7459897.png)
![2-Chloro-N-[3-(trifluoromethoxy)phenyl]acetamide](/img/structure/B7459902.png)

